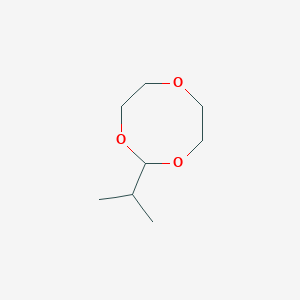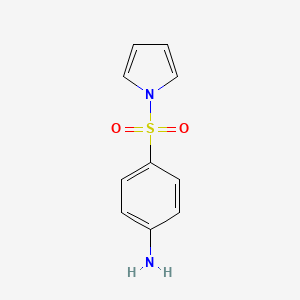
1-phenylpiperazine;undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpiperazine;undecanoic acid is a compound that combines the structural features of 1-phenylpiperazine and undecanoic acid 1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring, while undecanoic acid is a fatty acid with a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine;undecanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of 1-phenylpiperazine with undecanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. For example, the complexation between fumaric acid and 1-phenylpiperazine has been reported to create a new organic crystal through slow evaporation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylpiperazine;undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.
Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of copper(I) cyanide with 1-phenylpiperazine in the presence of potassium cyanide produces network compounds with different stoichiometries .
Aplicaciones Científicas De Investigación
1-Phenylpiperazine;undecanoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-phenylpiperazine;undecanoic acid involves its interaction with molecular targets and pathways. For example, 1-phenylpiperazine has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This action is mediated by its effects on cellular structures and functions, such as mitochondrial membrane potential and plasma membrane potential .
Comparación Con Compuestos Similares
1-Phenylpiperazine;undecanoic acid can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperazine: This compound has been shown to have lower toxicity and similar efficacy as an intestinal permeation enhancer.
1-(4-Methylphenyl)piperazine: Another derivative with promising applications in drug delivery and reduced toxicity.
These compounds share structural similarities with this compound but differ in their specific properties and applications, highlighting the uniqueness of this compound in various fields.
Propiedades
Número CAS |
23174-84-7 |
|---|---|
Fórmula molecular |
C21H36N2O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-phenylpiperazine;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C10H14N2/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4-10(5-3-1)12-8-6-11-7-9-12/h2-10H2,1H3,(H,12,13);1-5,11H,6-9H2 |
Clave InChI |
GNFWHNOHRBBUTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)O.C1CN(CCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)





![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)





